molecular formula C11H14N4O3 B163854 3-Deaza-2'-deoxyadenosine CAS No. 78582-17-9

3-Deaza-2'-deoxyadenosine

Cat. No.: B163854
CAS No.: 78582-17-9
M. Wt: 250.25 g/mol
InChI Key: KMQPIRJQPAVGJL-DJLDLDEBSA-N
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Description

3-Deaza-2’-deoxyadenosine is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to 2’-deoxyadenosine, with the primary difference being the replacement of a nitrogen atom with a carbon atom in the adenine ring. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.

Mechanism of Action

Target of Action

The primary target of 3-Deaza-2’-deoxyadenosine is the IAG-nucleoside hydrolase in Trypanosoma vivax . This enzyme plays a crucial role in the survival and proliferation of this parasitic protozoan .

Mode of Action

3-Deaza-2’-deoxyadenosine is a nucleoside analog that inhibits RNA synthesis by binding to ribose fragments of ribonucleotides . This prevents the formation of enzyme-substrate complexes, thereby inhibiting chain elongation . It can also inhibit DNA synthesis by binding deoxyribose fragments of DNA and preventing DNA polymerase from adding nucleotides to the growth chain .

Biochemical Pathways

The compound affects the biochemical pathways involved in RNA and DNA synthesis . By inhibiting these pathways, it disrupts the normal functioning of the cells, leading to a halt in their growth and proliferation .

Pharmacokinetics

Its ability to inhibit rna and dna synthesis suggests that it may have good bioavailability and can effectively reach its target sites .

Result of Action

The result of 3-Deaza-2’-deoxyadenosine’s action is the inhibition of RNA and DNA synthesis, which leads to a halt in cell growth and proliferation . This makes it a potential candidate for antiviral and anticancer therapies .

Action Environment

The action of 3-Deaza-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound’s fluorescence quenching properties are affected by the base of the complementary strand in the DNA . Specifically, oligodeoxynucleotide probes containing 3-Deaza-2’-deoxyadenosine exhibited remarkable fluorescence quenching only when the opposite base of the complementary strand was the perfectly matched thymine .

Biochemical Analysis

Biochemical Properties

3-Deaza-2’-deoxyadenosine interacts with various enzymes and proteins. For instance, it has been shown to interact with ADARs (adenosine deaminases acting on RNA), which are enzymes that catalyze adenosine deamination within duplex RNA . The compound has also been used to evaluate the role of the adenine N3 nitrogen in DNA structure and function .

Cellular Effects

In cellular processes, 3-Deaza-2’-deoxyadenosine has been found to influence cell function. It strongly inhibits lymphocyte-mediated cytolysis with low cytotoxicity when applied at 100 μM . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-Deaza-2’-deoxyadenosine exerts its effects through various mechanisms. For instance, it has been shown to induce DNA backbone breakage upon irradiation . It also enhances the editing efficiency of ADARs, suggesting the formation of a G syn:AH + anti pair .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-Deaza-2’-deoxyadenosine can change. For example, it has been shown to display increased editing efficiency over time when used in duplexes with 2’-deoxyadenosine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-deoxyadenosine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the base: The synthesis begins with the preparation of the 3-deazaadenine base. This can be achieved through a series of reactions involving the cyclization of appropriate precursors.

    Glycosylation: The 3-deazaadenine base is then glycosylated with a protected deoxyribose sugar. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.

    Deprotection: The final step involves the removal of protecting groups to yield the desired 3-Deaza-2’-deoxyadenosine.

Industrial Production Methods: Industrial production of 3-Deaza-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Deaza-2’-deoxyadenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Deaza-2’-deoxyadenosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides, which are valuable in studying nucleic acid structures and functions.

    Biology: The compound is incorporated into DNA and RNA to study the effects of base modifications on genetic processes. It is also used in the development of antisense oligonucleotides and aptamers.

    Medicine: 3-Deaza-2’-deoxyadenosine is investigated for its potential therapeutic applications, including antiviral and anticancer activities. It is also used in the development of diagnostic tools.

    Industry: The compound is utilized in the production of specialized nucleic acid-based products and as a research tool in various biotechnological applications.

Comparison with Similar Compounds

3-Deaza-2’-deoxyadenosine is compared with other similar compounds, such as:

    2’-Deoxyadenosine: The natural counterpart, which lacks the carbon substitution in the adenine ring.

    3-Deazaadenosine: A related compound that lacks the deoxyribose sugar.

    2’-Deoxyinosine: Another nucleoside analogue with different base modifications.

Uniqueness: The unique carbon substitution in the adenine ring of 3-Deaza-2’-deoxyadenosine imparts distinct properties, such as altered base pairing and enzymatic recognition, making it a valuable tool in various research applications.

Properties

IUPAC Name

(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQPIRJQPAVGJL-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229178
Record name 3-Deaza-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78582-17-9
Record name 3-Deaza-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078582179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deaza-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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